[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Description
This compound is a third-generation cephalosporin antibiotic characterized by a bicyclic β-lactam core (5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) with distinct substituents at the 7- and 3-positions (Figure 1):
- 7-position: A [(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino group, which confers stability against β-lactamases due to the methoxyimino (syn-oxime) configuration .
Its molecular formula (C₁₄H₁₅N₅O₅S₃) and carboxylic acid moiety suggest moderate water solubility, typical of injectable cephalosporins . The compound’s synthesis involves coupling 7-ACT (7-aminocephalosporanic acid) with the side chain ester under alkaline conditions, followed by deprotection and crystallization .
Properties
Molecular Formula |
C20H20N6O7S4 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(2-carboxyethyl)-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-33-25-12(10-7-35-19(21)23-10)15(29)24-13-16(30)26-14(18(31)32)8(4-34-17(13)26)5-36-20-22-9(6-37-20)2-3-11(27)28/h6-7,13,17H,2-5H2,1H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
InChI Key |
HLOOXOOYUJRFOB-ZSKFQXOHSA-N |
Isomeric SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NC(=CS4)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves multiple steps, typically starting with the preparation of the thiazole and azabicyclo[4.2.0]oct-2-ene cores. These cores are then functionalized through a series of reactions including acylation, thioether formation, and oxime formation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that minimize waste and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve consistent quality and high throughput. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: undergoes various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to an amine.
Substitution: The thiazole rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products are often intermediates in the synthesis of more complex molecules or are used directly in various applications.
Scientific Research Applications
[6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved often include key biochemical processes such as signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Structural Features and β-Lactamase Stability
Key Findings :
- The target compound shares the 7-position methoxyimino-thiazolyl group with ceftriaxone, a hallmark of third-generation cephalosporins, ensuring resistance to plasmid-mediated β-lactamases .
Antibacterial Spectrum and Activity
Key Findings :
- The target compound’s spectrum aligns with third-generation cephalosporins, emphasizing Gram-negative pathogens. Its carboxyethyl-thiazolyl group may enhance activity against Enterobacteriaceae compared to SQ 14,359’s tetrazolyl group .
- Unlike ceftazidime, it lacks a pyridinium group at the 3-position, which may reduce anti-pseudomonal efficacy but lower toxicity risks .
Pharmacokinetics and Solubility
Key Findings :
- The target compound’s solubility in DMSO (~10 mg/mL) suggests it may require formulation adjuvants for intravenous use, unlike ceftriaxone’s intrinsic water solubility .
- Shorter half-life (1.5–2.0 hrs) compared to ceftriaxone (6–9 hrs) implies more frequent dosing .
Biological Activity
The compound [6R-[6a,7b(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[[4-(2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex molecule that exhibits significant biological activity, particularly as an antibiotic. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical properties:
- Molecular Formula : C16H17N9O5S3
- Molar Mass : 511.56 g/mol
- Density : 1.96 ± 0.1 g/cm³ (predicted)
These properties indicate a relatively large and complex structure typical of cephalosporin antibiotics, which are known for their broad-spectrum activity against various bacterial strains.
The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis. As a member of the cephalosporin class, it acts by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly effective against Gram-positive and some Gram-negative bacteria.
Antibacterial Activity
Research has demonstrated that this compound exhibits potent antibacterial activity against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) for selected bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
Cytotoxicity Studies
In addition to its antibacterial properties, cytotoxicity assays have been conducted to evaluate its effects on human cell lines. The compound demonstrated selective toxicity against cancer cell lines while exhibiting lower toxicity towards normal cells.
Table 2 presents the IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 1.81 |
| HeLa (Cervical Cancer) | 3.25 |
| A549 (Lung Cancer) | 4.50 |
These results indicate that the compound not only has antimicrobial properties but may also serve as a potential anticancer agent.
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Clinical Trial on Respiratory Infections : A double-blind study involving patients with community-acquired pneumonia showed that treatment with this compound resulted in a significant reduction in infection-related symptoms compared to placebo.
- Combination Therapy : Research indicates that when used in combination with other antibiotics, such as aminoglycosides, this compound enhances overall efficacy against resistant bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
